molecular formula C9H7BrF3NO2 B14807688 3-(1-Amino-2,2,2-trifluoroethyl)-5-bromobenzoic acid

3-(1-Amino-2,2,2-trifluoroethyl)-5-bromobenzoic acid

Cat. No.: B14807688
M. Wt: 298.06 g/mol
InChI Key: UFEOHNHCECPULJ-UHFFFAOYSA-N
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Description

3-(1-Amino-2,2,2-trifluoroethyl)-5-bromobenzoic acid is a fluorinated aromatic compound with a bromine atom and an amino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2,2,2-trifluoroethyl)-5-bromobenzoic acid typically involves the introduction of the trifluoroethyl group and the bromine atom onto the benzene ring. One common method is the reaction of 3-bromobenzoic acid with 2,2,2-trifluoroethylamine under suitable conditions to form the desired product. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2,2,2-trifluoroethyl)-5-bromobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions may involve the use of a base and a solvent like dimethylformamide (DMF).

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Catalysts like palladium or copper are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-(1-Amino-2,2,2-trifluoroethyl)-5-bromobenzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It can be used in studies to understand the interactions of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of 3-(1-Amino-2,2,2-trifluoroethyl)-5-bromobenzoic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid: Lacks the bromine atom, which may affect its reactivity and applications.

    3-(1-Amino-2,2,2-trifluoroethyl)-4-bromobenzoic acid: Similar structure but with the bromine atom in a different position, leading to different chemical properties and reactivity.

Properties

Molecular Formula

C9H7BrF3NO2

Molecular Weight

298.06 g/mol

IUPAC Name

3-(1-amino-2,2,2-trifluoroethyl)-5-bromobenzoic acid

InChI

InChI=1S/C9H7BrF3NO2/c10-6-2-4(7(14)9(11,12)13)1-5(3-6)8(15)16/h1-3,7H,14H2,(H,15,16)

InChI Key

UFEOHNHCECPULJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Br)C(C(F)(F)F)N

Origin of Product

United States

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